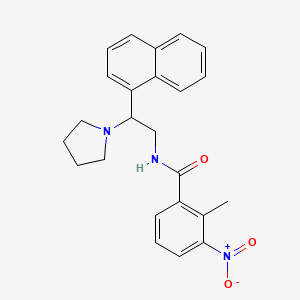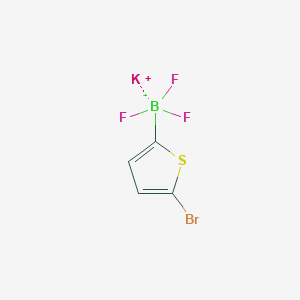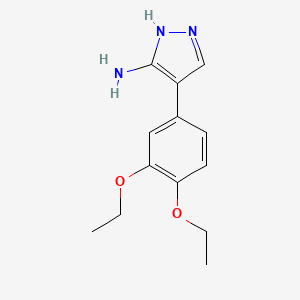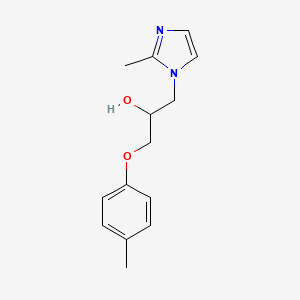![molecular formula C24H17ClN2O3 B2521603 3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 892420-12-1](/img/no-structure.png)
3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Synthesis and Characterization
Novel Synthesis Methods : A novel method for the synthesis of dihydrochromenopyrimidinones, which are structurally similar to the specified compound, highlights the versatility of these heterocycles in pharmaceutical chemistry. These compounds exhibit a range of biological activities, including antibacterial and antifungal properties, and show potential as neuropeptide S receptor antagonists and antiallergic agents. The synthesis involves refluxing equimolar mixtures of reagents in acetic acid, yielding pure materials with significant yields (V. A. Osyanin et al., 2014) Chemistry of Heterocyclic Compounds.
Efficient Synthesis Approaches : Another research demonstrates the efficient synthesis of pyrimido[4,5-d]pyrimidine derivatives through a three-component, one-pot process. This process represents an efficient strategy for creating derivatives with potential for various scientific applications (A. Bazgir et al., 2008) Heterocycles.
Bioactivity and Pharmaceutical Applications
Anticancer Potential : The synthesis and evaluation of pyrimidine derivatives coordination complexes revealed significant antitumor activities. These findings suggest that benzofuro[3,2-d]pyrimidine derivatives can be crucial in developing new anticancer drugs, with specific compounds showing promising results against various cancer cell lines (P. Lu et al., 2015) Synthetic Metals.
Catalytic Activities and ADME Properties : Studies on the synthesis of pyrido[2,3-d]pyrimidine derivatives reveal significant variations in biopharmaceutical properties among the derivatives. These variations highlight the structural diversity's impact on solubility, permeability, and clearance values, indicating the potential for tailored pharmaceutical applications (M. Jatczak et al., 2014) Bioorganic & Medicinal Chemistry.
Future Directions
properties
CAS RN |
892420-12-1 |
|---|---|
Product Name |
3-benzyl-1-(4-chlorobenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C24H17ClN2O3 |
Molecular Weight |
416.86 |
IUPAC Name |
3-benzyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H17ClN2O3/c25-18-12-10-17(11-13-18)14-26-21-19-8-4-5-9-20(19)30-22(21)23(28)27(24(26)29)15-16-6-2-1-3-7-16/h1-13H,14-15H2 |
InChI Key |
RDNJCLMKVHODSF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=C(C4=CC=CC=C4O3)N(C2=O)CC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxy-5-methylphenyl)-2-(7-methyl-4-oxo-9-phenylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2521521.png)

![[(2R,3R)-3-(propan-2-yl)oxolan-2-yl]methanamine hydrochloride](/img/structure/B2521524.png)


![Methyl 1-[4-cyano-5-(methylamino)-3-isothiazolyl]-4-piperidinecarboxylate](/img/structure/B2521528.png)
![Methyl 3-{[3-(azepan-1-ylcarbonyl)-7-methyl-1,8-naphthyridin-4-yl]amino}benzoate](/img/structure/B2521530.png)



![N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(2-cyanophenyl)oxalamide](/img/structure/B2521537.png)
![(E)-5-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2521538.png)

